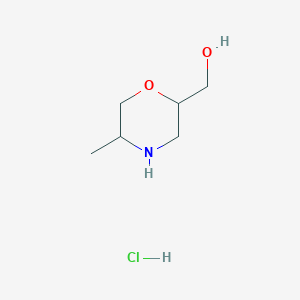![molecular formula C12H17ClN2O3 B11779450 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride](/img/structure/B11779450.png)
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
Formation of Intermediate: The intermediate N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylamine is synthesized by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with formaldehyde and hydrogen cyanide.
Final Product Formation: The intermediate is then reacted with N-methylacetamide in the presence of hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, or reduce any nitro groups formed during oxidation back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Uniqueness
2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride is unique due to its specific structural features, such as the presence of both an amide and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H17ClN2O3 |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-14(12(15)7-13)8-9-2-3-10-11(6-9)17-5-4-16-10;/h2-3,6H,4-5,7-8,13H2,1H3;1H |
InChI Key |
YAMNIGBAYOKFHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)

![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)



![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)

![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)



![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)
